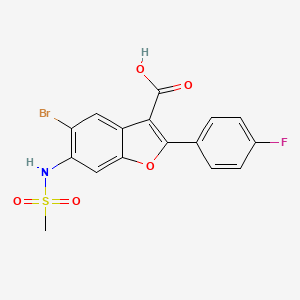
2-(4-Methylpiperazin-1-yl)ethanol diHCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpiperazin-1-yl)ethanol diHCl is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine and its derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)ethanol diHCl typically involves the reaction of 4-methylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The product is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylpiperazin-1-yl)ethanol diHCl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the piperazine ring .
Aplicaciones Científicas De Investigación
2-(4-Methylpiperazin-1-yl)ethanol diHCl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a building block for the development of pharmaceutical drugs with anxiolytic, antiviral, and anticancer properties.
Industry: It is used in the production of corrosion inhibitors, surfactants, and synthetic fibers.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethanol diHCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the methyl group.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: Contains a benzoic acid moiety instead of the hydroxyethyl group.
Uniqueness
2-(4-Methylpiperazin-1-yl)ethanol diHCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyethyl groups enhances its solubility and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C7H18Cl2N2O |
|---|---|
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
2-(4-methylpiperazin-1-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-8-2-4-9(5-3-8)6-7-10;;/h10H,2-7H2,1H3;2*1H |
Clave InChI |
HXCPDXDIPCULNJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCO.Cl.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

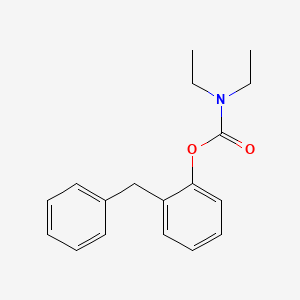
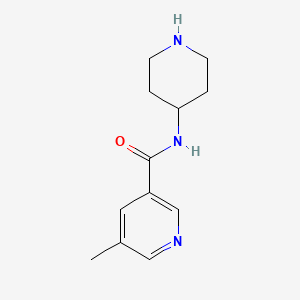
![4-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)benzoic acid](/img/structure/B8628050.png)
![3-(Thiazolo[4,5-c]pyridin-2-yl)benzenamine](/img/structure/B8628064.png)

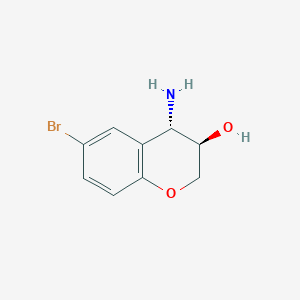
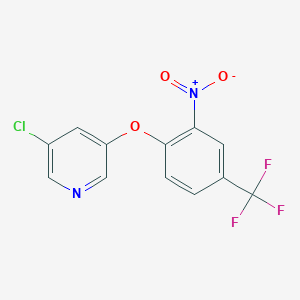
![diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate](/img/structure/B8628093.png)
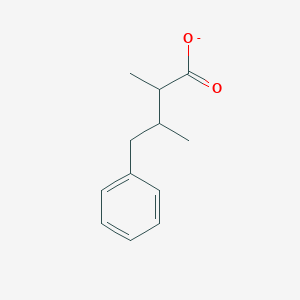
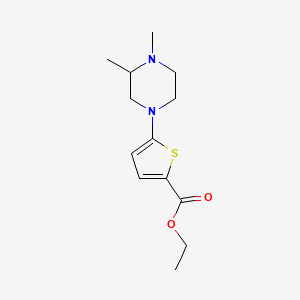
![2-[1-(4-Nitrophenyl)ethylidene]malononitrile](/img/structure/B8628114.png)
![2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B8628120.png)
